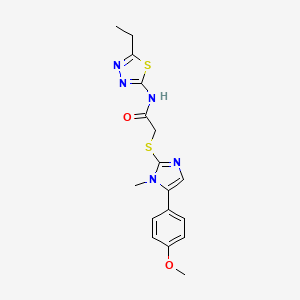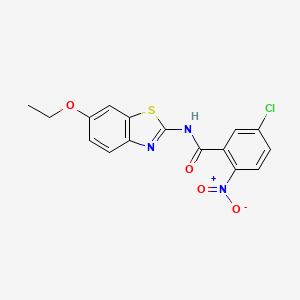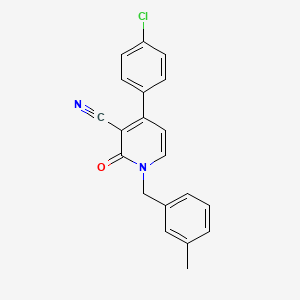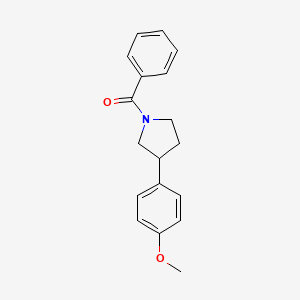![molecular formula C20H24N6O2 B2475438 7-benzyl-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 919027-94-4](/img/no-structure.png)
7-benzyl-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-benzyl-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione, also known as BPTD, is a purine-based compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mécanisme D'action
7-benzyl-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione exerts its effects by inhibiting the activity of several enzymes, including dihydrofolate reductase and thymidylate synthase. These enzymes are involved in DNA synthesis and cell proliferation, making them attractive targets for cancer therapy.
Biochemical and Physiological Effects:
7-benzyl-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anticancer properties, 7-benzyl-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. These properties make 7-benzyl-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione a promising candidate for research in a variety of fields.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-benzyl-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione in lab experiments is its wide range of biochemical and physiological effects, which make it a versatile tool for research. However, one limitation of using 7-benzyl-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research involving 7-benzyl-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione. One area of research that shows promise is the development of 7-benzyl-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione-based therapies for cancer treatment. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of 7-benzyl-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione. Finally, there is potential for the development of new synthetic methods for 7-benzyl-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione that could improve its yield and purity.
Méthodes De Synthèse
7-benzyl-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One commonly used method involves the reaction of 2,6-diaminopurine with benzyl bromide and 2,2-dimethyl-1,3-propanediol in the presence of a base such as potassium carbonate. The resulting product is then oxidized using a mild oxidizing agent such as hydrogen peroxide to yield 7-benzyl-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione.
Applications De Recherche Scientifique
7-benzyl-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has been studied extensively for its potential applications in scientific research. One area of research where 7-benzyl-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has shown promise is in the field of cancer research. Studies have shown that 7-benzyl-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione can inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation and survival.
Propriétés
Numéro CAS |
919027-94-4 |
|---|---|
Nom du produit |
7-benzyl-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Formule moléculaire |
C20H24N6O2 |
Poids moléculaire |
380.452 |
Nom IUPAC |
7-benzyl-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C20H24N6O2/c1-12(2)26-19-21-17-16(25(19)14(4)13(3)22-26)18(27)24(20(28)23(17)5)11-15-9-7-6-8-10-15/h6-10,12,14H,11H2,1-5H3 |
Clé InChI |
GFPKQLQCZCQIKD-UHFFFAOYSA-N |
SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)C(C)C)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2475358.png)
![Morpholino{2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone](/img/structure/B2475359.png)
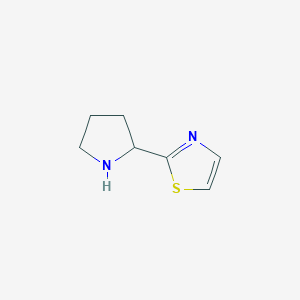

![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2475365.png)
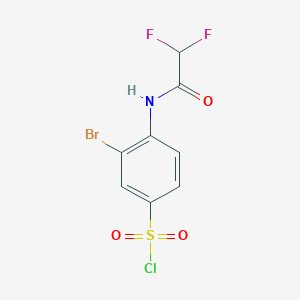
![Potassium hydrogen [2-carboxy-2-(propan-2-ylidene)ethyl]phosphonate](/img/structure/B2475367.png)
![N-allyl-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide](/img/structure/B2475368.png)
